N-(5-(4-乙氧基苯基)-1,3,4-恶二唑-2-基)-2,5-二甲基呋喃-3-甲酰胺
描述
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques like X-ray crystallography . The analysis might discuss features like the compound’s stereochemistry, its conformation, and the types of bonds and functional groups present.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of those reactions .Physical and Chemical Properties Analysis
This would include information like the compound’s melting point, boiling point, solubility, and stability. It might also discuss properties like its acidity or basicity, its polarity, and its spectroscopic properties .科学研究应用
合成与结构
该化合物通过在乙酸介质中使用水合肼对 3-(4-乙氧基苯基)-1-(萘-1-基)丙-2-烯-1-酮进行环化反应合成。 此过程产生 1-[5-(4-乙氧基苯基)-3-(萘-1-基)-4,5-二氢-1H-吡唑-1-基]乙烷-1-酮 。其结构通过各种分析技术确认,包括红外光谱、1H-NMR、13C-NMR 和质谱数据。
a. 抗糖尿病性质: 据报道,吡唑啉衍生物具有抗糖尿病作用 。进一步的研究可以探索其具体的机制和潜在的治疗应用。
b. 抗结核活性: 含有吡唑啉药效团的化合物已显示出抗结核性质 。研究该化合物对结核分枝杆菌的疗效可能很有价值。
c. 抗抑郁和抗惊厥作用: 基于吡唑啉的分子已显示出作为抗抑郁剂和抗惊厥剂的潜力 。研究可以探索它们对神经通路和神经递质系统的影响。
d. 抗菌和抗炎性质: 吡唑啉与抗菌和抗炎活性有关 。研究该化合物对微生物生长和炎症途径的影响可能值得。
e. 抗癌潜力: 某些吡唑啉衍生物表现出抗癌性质 。进一步的研究可以评估该化合物对癌细胞系的影响和潜在的作用机制。
f. 抗阿米巴活性: 探索该化合物对抗阿米巴感染的疗效可能是相关的 。
分子对接
该化合物与结核分枝杆菌细胞色素 P450 14α-甾醇脱甲基酶 (CYP51) 的活性位点进行了对接 。CYP 酶在药物和内源性化合物的代谢中起着至关重要的作用。研究与 CYP51 的相互作用可以提供对其潜在治疗相关性的见解。
总之,“N-(5-(4-乙氧基苯基)-1,3,4-恶二唑-2-基)-2,5-二甲基呋喃-3-甲酰胺”在各个领域都具有前景,进一步的研究可以揭示其全部潜力。 🌟
作用机制
安全和危害
属性
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-22-13-7-5-12(6-8-13)16-19-20-17(24-16)18-15(21)14-9-10(2)23-11(14)3/h5-9H,4H2,1-3H3,(H,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQQEFFBEYPWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142725 | |
Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171733-19-9 | |
Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171733-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。